1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one typically involves the reaction of 2-fluoro-4-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
1-Chloro-1-(4-mercaptophenyl)propan-2-one: Similar structure but lacks the fluoro group.
1-(2-Fluoro-4-mercaptophenyl)propan-2-one: Similar structure but lacks the chloro group.
Uniqueness: 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClFOS |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3 |
InChI Key |
RHLHEQNZTXOUOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)F)Cl |
Origin of Product |
United States |
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